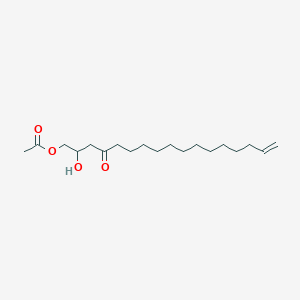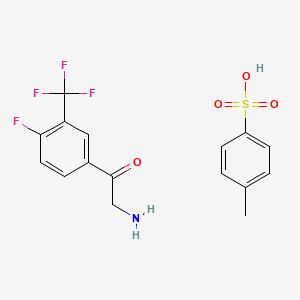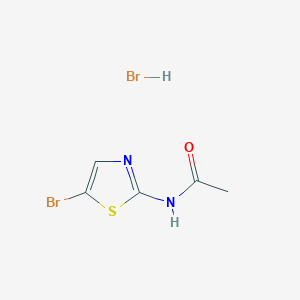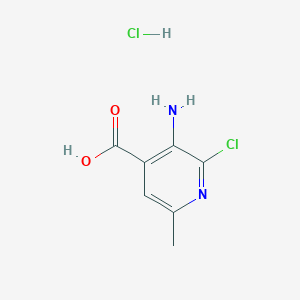
3-氨基-2-氯-6-甲基吡啶-4-羧酸盐酸盐
描述
3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a nitrogen atom within its six-membered aromatic ring, a chlorine atom at the 2-position, a methyl group at the 6-position, an amino group at the 3-position, and a carboxylic acid group at the 4-position. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
科学研究应用
3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2-chloro-3-pyridinecarboxylic acid, followed by the introduction of the amino group through nucleophilic substitution. The methyl group is then added via alkylation reactions. The final step involves the conversion of the carboxylic acid to its hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions
3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Amidation: The amino group can react with carboxylic acids to form amides.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Amidation: Carboxylic acids or their derivatives in the presence of coupling agents like EDC or DCC.
Cyclization: Catalysts such as palladium or copper in the presence of ligands.
Major Products
Substitution: Formation of various substituted pyridines.
Amidation: Formation of amide derivatives.
Cyclization: Formation of fused heterocyclic compounds.
作用机制
The mechanism of action of 3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The chlorine and methyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes.
相似化合物的比较
Similar Compounds
2-Chloro-6-methylpyridine: Lacks the amino and carboxylic acid groups, making it less versatile.
3-Amino-2-chloro-4-methylpyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.
属性
IUPAC Name |
3-amino-2-chloro-6-methylpyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c1-3-2-4(7(11)12)5(9)6(8)10-3;/h2H,9H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLNFSZRVCKMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



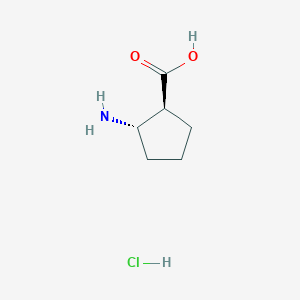
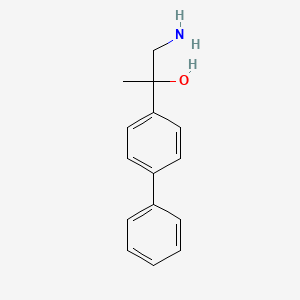
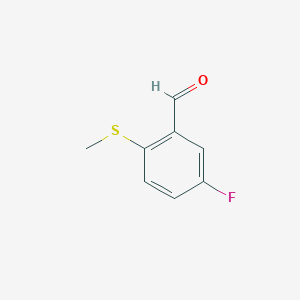
![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)
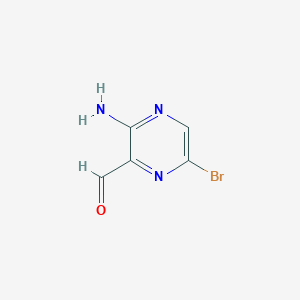
![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
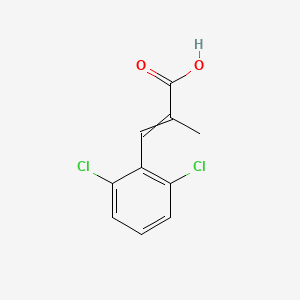
![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)
